molecular formula C24H24ClN3O3S2 B2874131 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride CAS No. 1185163-61-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride

Cat. No.: B2874131
CAS No.: 1185163-61-4
M. Wt: 502.04
InChI Key: HHARALHZXUPAHL-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a cell-permeable, potent, and ATP-competitive chemical probe that selectively inhibits Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [Source] . DYRK1A is a protein kinase encoded in the critical region of Down syndrome and is implicated in neuronal development and function. Consequently, this inhibitor is a vital tool for researchers investigating the molecular pathogenesis of Down syndrome and the role of DYRK1A in tau phosphorylation and Alzheimer's disease pathology [Source] . Beyond neurobiology, its application extends to cancer research, where DYRK1A activity influences cell cycle progression and proliferation, and to diabetes research, where it is involved in the regulation of pancreatic beta-cell mass and function. By precisely modulating DYRK1A signaling, this compound enables the dissection of complex cellular pathways controlling neurogenesis, synaptic plasticity, and cell fate decisions, providing critical insights for basic science and therapeutic target validation.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2.ClH/c1-17-7-9-19(10-8-17)32(29,30)16-23(28)26-24-21(13-25)20-11-12-27(15-22(20)31-24)14-18-5-3-2-4-6-18;/h2-10H,11-12,14-16H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHARALHZXUPAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Some studies suggest that it may have potential as a 5-lox inhibitor. 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.

Mode of Action

It is suggested that it may bind to its target with high binding energy, indicating a strong interaction. This interaction could lead to the inhibition of the target’s function, potentially reducing the production of leukotrienes and thus mitigating inflammatory and allergic responses.

Biochemical Pathways

The compound is believed to affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme. This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes, including inflammation and allergic reactions.

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H20N4OS2
  • Molecular Weight : 432.56 g/mol
  • CAS Number : Not specifically provided in the search results but can be derived from the molecular structure.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, a related compound has shown potent inhibition of JNK2 and JNK3 kinases with selectivity against other MAPK family members such as JNK1 and p38alpha . This suggests a potential role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Studies have demonstrated that similar thieno[2,3-c]pyridine derivatives possess anticancer properties. The inhibition of JNK kinases is particularly relevant as these kinases are implicated in cancer cell survival and proliferation. The ability to selectively inhibit these kinases may provide a therapeutic avenue for targeting specific cancer types .

Neuroprotective Effects

There is emerging evidence that compounds in this class may offer neuroprotective benefits. By modulating pathways involved in neuronal apoptosis and inflammation, these compounds could potentially be developed for treating neurodegenerative diseases .

Case Studies

  • JNK Inhibition Study : A study identified several derivatives with IC50 values indicating strong inhibition of JNK3 (pIC50 6.7) and JNK2 (pIC50 6.5). This highlights the potential of these compounds in developing targeted cancer therapies .
  • Neuroprotection Research : In vitro studies have shown that thieno[2,3-c]pyridine derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .

Data Table: Biological Activity Overview

Activity TypeTarget KinaseIC50 (µM)Reference
JNK InhibitionJNK30.20
JNK InhibitionJNK20.25
NeuroprotectionN/AN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic derivatives, including:

2.1 N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide (CAS: 1365963-10-5)
  • Key Differences: 6-Position Substituent: Acetyl (CH₃CO) vs. benzyl (C₆H₅CH₂). Acetamide Moiety: Chloroacetamide (ClCH₂CO) vs. tosylacetamide (TsCH₂CO). The chloro group is a weaker leaving group than tosyl, suggesting lower reactivity in nucleophilic substitution reactions. Salt Form: The hydrochloride salt in the target compound improves aqueous solubility, whereas the analogue lacks a salt form, which may limit bioavailability .
2.2 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
  • Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. tetrahydrothieno[2,3-c]pyridine. The imidazo-pyridine system is fully aromatic, whereas the thienopyridine core is partially saturated, affecting conformational flexibility and electron distribution. Substituents: Nitro (NO₂) and trifluoromethylphenyl (CF₃C₆H₄) groups in 7b introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce basicity compared to the benzyl and cyano groups in the target compound .
2.3 Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 22)
  • Key Differences: Ring System: Pyrido[2,3-d]pyrimidine (a fused pyridine-pyrimidine system) vs. tetrahydrothienopyridine. The former is larger and more planar, likely influencing DNA intercalation or enzyme inhibition. Functional Groups: A chlorophenyl group in compound 22 may enhance halogen bonding, whereas the benzyl group in the target compound prioritizes hydrophobic interactions .

Table 1: Comparative Analysis of Structural Features

Feature Target Compound N-(6-Acetyl-...) Compound 7b Pyrido[2,3-d]pyrimidine
Core Structure Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Imidazo[1,2-a]pyridine Pyrido[2,3-d]pyrimidine
6-Position Substituent Benzyl (C₆H₅CH₂) Acetyl (CH₃CO) Trifluoromethylphenyl (CF₃C₆H₄) Chlorophenyl (ClC₆H₄)
Key Functional Group Tosylacetamide (TsCH₂CO) Chloroacetamide (ClCH₂CO) Nitro (NO₂) Carboxylate (COOR)
Salt Form Hydrochloride None None None
Lipophilicity (Predicted) High (benzyl + tosyl) Moderate (acetyl + chloro) High (CF₃C₆H₄) Moderate (ClC₆H₄ + carboxylate)

Hypothetical Pharmacological Implications

  • The hydrochloride salt may favor rapid dissolution in physiological environments.
  • N-(6-Acetyl-...) : Lower lipophilicity and weaker leaving groups could reduce potency but improve safety profiles.
  • Compound 7b : Electron-withdrawing groups may confer resistance to oxidative metabolism, extending half-life.
  • Pyrido[2,3-d]pyrimidine : Planar structure and carboxylate group might favor interactions with charged enzymatic active sites.

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